molecular formula C17H16N2O B2849000 2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol CAS No. 956782-47-1

2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol

Cat. No.: B2849000
CAS No.: 956782-47-1
M. Wt: 264.328
InChI Key: MSRFOQRDVIGBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-[1,1'-Biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol is a chemical compound of significant interest in medicinal chemistry and drug discovery research, designed for laboratory use only. Its structure incorporates two privileged pharmacophores: the biphenyl system and the pyrazole ring. The biphenyl scaffold is a fundamental backbone in synthetic organic chemistry and is omnipresent in numerous marketed drugs and biologically active compounds . This structure is associated with a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antimicrobial, and antitumor effects . The pyrazole moiety, similarly, is a heterocyclic core of great importance. Recent studies on pyrazole derivatives have demonstrated remarkable antioxidant potential and the ability to inhibit reactive oxygen species (ROS) production in cellular models, such as human platelets and endothelial cells . Furthermore, certain pyrazole-based compounds have shown promising antiproliferative activity against various cancer cell lines, including both solid tumors and leukemia . The specific molecular architecture of this compound, featuring the extended biphenyl system linked to an ethanol-functionalized pyrazole, suggests it may serve as a versatile building block or a potential modulator of critical biological pathways. Researchers can leverage this chemical as a key intermediate in the synthesis of more complex target molecules or as a tool compound for investigating new mechanisms of action, particularly those involving oxidative stress and cell proliferation. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[3-(4-phenylphenyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-13-12-19-11-10-17(18-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-11,20H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRFOQRDVIGBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol typically involves the formation of the biphenyl and pyrazole units followed by their coupling and subsequent functionalization. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is known for its mild conditions and high efficiency . This reaction uses a palladium catalyst to couple a boronic acid derivative of biphenyl with a halogenated pyrazole compound. The resulting intermediate can then be further reacted with an appropriate reagent to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.

    Substitution: The biphenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions, while electrophilic substitution can be facilitated by Lewis acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the biphenyl or pyrazole rings.

Scientific Research Applications

2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-[1,1’-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and pyrazole moieties can engage in π-π stacking interactions and hydrogen bonding, respectively, which can modulate the activity of the target molecules. These interactions can lead to changes in the biochemical pathways and physiological responses .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent variations, molecular properties, and reported biological activities.

Substituent Variations and Molecular Properties

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Features Reference
Target Compound 3: Biphenyl-4-yl; 1: Ethanol C₁₇H₁₆N₂O 264.32 (calc.) Biphenyl enhances lipophilicity Inferred
[1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol 1: 2-Phenylethyl; 4: Methanol C₁₂H₁₄N₂O 202.26 Phenylethyl improves solubility
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol 1: Methyl; 3: Phenyl; 4: Methanol C₁₁H₁₂N₂O 188.23 Compact structure, low MW
2-[3,4-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol 3,4: 4-Methoxyphenyl; 1: Ethanol C₁₉H₂₀N₂O₃ 324.37 Methoxy groups enhance polarity
[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol 1: Phenyl; 3: Thiophene; 4: Methanol C₁₄H₁₂N₂OS 256.33 Thiophene alters electronic profile
Key Observations:
  • Biphenyl vs.
  • Ethanol vs. Methanol: Ethanol’s longer chain may improve solubility in polar solvents compared to methanol derivatives .

Biological Activity

2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol, identified by CAS number 956782-47-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, as well as relevant case studies and research findings.

The molecular formula of this compound is C17H16N2O, with a molecular weight of 264.32 g/mol. The structure consists of a biphenyl moiety linked to a pyrazole ring and an ethanol group, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, a related compound showed broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
Compound A2.50E. coli
Compound B10.00S. aureus
Compound C20.00P. aeruginosa

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been highlighted in several studies. For example, certain compounds showed high levels of human red blood cell (HRBC) membrane stabilization, indicating significant anti-inflammatory effects with percentages ranging from 86.70% to 99.25% . This suggests that the compound may inhibit inflammatory mediators effectively.

Antioxidant Activity

Compounds similar to this compound have also been evaluated for their antioxidant capabilities. One study reported DPPH scavenging percentages between 84.16% and 90.52%, demonstrating strong antioxidant activity . This property is crucial for protecting cells from oxidative stress-related damage.

Study on DNA Gyrase Inhibition

A notable study investigated the inhibitory effects of related pyrazole compounds on DNA gyrase B, an essential enzyme for bacterial DNA replication. The compound exhibited an IC50 value of 9.80 µM, comparable to ciprofloxacin, highlighting its potential as a new antimicrobial agent targeting bacterial DNA synthesis .

Synthesis and Evaluation

Research involving the synthesis of various pyrazole derivatives has shown that modifications in their structure can significantly influence their biological activities. For instance, the introduction of different substituents on the pyrazole ring led to variations in antimicrobial potency and selectivity against specific pathogens .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate under reflux in glacial acetic acid, followed by purification via recrystallization (ethanol is a common solvent) . Optimization includes adjusting molar ratios (e.g., equimolar hydrazine) and reaction time (4–6 hours). For biphenyl integration, Suzuki-Miyaura coupling may precede pyrazole ring formation . Characterization via 1^1H/13^{13}C NMR and FTIR is critical to confirm regioselectivity and purity.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve the crystal structure, particularly the orientation of the biphenyl and pyrazole moieties, as demonstrated for analogous pyrazoline derivatives . Spectroscopic techniques (e.g., UV-Vis for electronic transitions, NMR for proton environments) and computational methods (DFT for HOMO-LUMO analysis) are complementary . Polar solvents like dioxane may influence crystallinity .

Q. What are standard protocols for preliminary biological activity screening?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinase assays) using recombinant proteins (e.g., B-Raf) and cell-based viability assays (e.g., A375 melanoma or Colo205 colon cancer lines) . Dose-response curves (0.1–100 µM) and IC50_{50} calculations are essential. Include positive controls (e.g., GDC-0879 for B-Raf inhibition) and validate with phospho-MEK1/ERK Western blotting .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., halogenation at biphenyl rings, pyrazole N-alkylation) and compare bioactivity. For example, fluorophenyl or thiophene substitutions alter electron density and steric effects, impacting receptor binding . Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like B-Raf . Correlate logP values (HPLC-derived) with cellular permeability .

Q. What mechanistic insights can be gained from studying its enzyme inhibition kinetics?

  • Methodological Answer : Perform time-dependent inhibition assays (pre-incubation with target enzymes) to distinguish competitive vs. allosteric mechanisms. For B-Raf, measure ATPase activity using malachite green assays and analyze via Lineweaver-Burk plots . Advanced models (e.g., Hill coefficients >8 in A375 tumors) suggest cooperative binding . Pair with SPR (surface plasmon resonance) to determine binding kinetics (konk_{on}/koffk_{off}).

Q. How do crystallographic data and computational modeling resolve discrepancies in proposed tautomeric forms?

  • Methodological Answer : Compare experimental X-ray data (bond lengths, dihedral angles) with DFT-optimized tautomers. For example, pyrazole N-H orientation in the crystal lattice vs. solvent-mediated tautomerization . Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π stacking in biphenyl systems) . Discrepancies may arise from solvent polarity during crystallization .

Q. How should researchers address contradictory data in biological activity across different cell lines?

  • Methodological Answer : Cross-validate using isogenic cell lines (e.g., wild-type vs. mutant B-Raf) and orthogonal assays (e.g., CRISPR knockouts). In Colo205 vs. A375 models, tumor stasis required 3.27 µM vs. 4.48 µM plasma concentrations, suggesting lineage-specific uptake . Use LC-MS to quantify intracellular drug levels and rule out efflux pump interference.

Q. What pharmacokinetic-pharmacodynamic (PK-PD) models are suitable for in vivo studies?

  • Methodological Answer : Employ indirect response models to link plasma concentrations (e.g., 3.06 µM IC50_{50} for pMEK1 inhibition) to tumor growth inhibition. For A375 xenografts, >60% pMEK1 suppression is required for stasis . Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability and optimize dosing regimens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.